3-Hydroxy-N-methylpropanimidamide hydrochloride
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Overview
Description
3-Hydroxy-N-methylpropanimidamide hydrochloride is a chemical compound with the molecular formula C4H10N2O·HCl. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a hydroxyl group, a methyl group, and an imidamide group, making it a versatile molecule for various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-N-methylpropanimidamide hydrochloride typically involves the reaction of 3-amino-3-(methylamino)prop-2-en-1-ol with hydrochloric acid. The reaction conditions often include maintaining a controlled temperature and pH to ensure the formation of the desired product. The process can be summarized as follows:
Starting Materials: 3-amino-3-(methylamino)prop-2-en-1-ol and hydrochloric acid.
Reaction Conditions: Controlled temperature and pH.
Product Formation: This compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and precise control systems to ensure high yield and purity. The process may include steps such as:
Raw Material Handling: Ensuring the purity and availability of starting materials.
Reaction Monitoring: Using sensors and control systems to monitor reaction parameters.
Product Isolation: Employing techniques such as crystallization or filtration to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-N-methylpropanimidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The imidamide group can be reduced to form amines.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation Reagents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction Reagents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation Products: Carbonyl compounds such as aldehydes or ketones.
Reduction Products: Amines.
Substitution Products: Ethers or esters.
Scientific Research Applications
3-Hydroxy-N-methylpropanimidamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Hydroxy-N-methylpropanimidamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and imidamide group play crucial roles in binding to these targets, leading to various biochemical effects. The pathways involved may include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It may modulate receptor activity by interacting with receptor binding sites.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-2-methylpropanimidamide hydrochloride: Similar structure but with a different position of the hydroxyl group.
3-Amino-3-methylpropanimidamide hydrochloride: Lacks the hydroxyl group, affecting its reactivity and applications.
Uniqueness
3-Hydroxy-N-methylpropanimidamide hydrochloride is unique due to the presence of both a hydroxyl group and an imidamide group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
3-hydroxy-N'-methylpropanimidamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O.ClH/c1-6-4(5)2-3-7;/h7H,2-3H2,1H3,(H2,5,6);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZREHGAJNIDUAHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C(CCO)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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